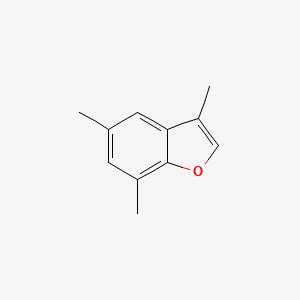

3,5,7-Trimethyl-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5,7-trimethyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-4-8(2)11-10(5-7)9(3)6-12-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQTYEVQOUXYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CO2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5,7 Trimethyl 1 Benzofuran and Its Derivatives

Classical and Contemporary Approaches to Benzofuran (B130515) Annulation

The construction of the benzofuran ring, a process known as benzofuran annulation, is a cornerstone of heterocyclic chemistry. Traditional methods often relied on harsh conditions and multistep sequences. However, contemporary organic synthesis has seen the development of highly efficient and atom-economical catalytic strategies. These modern approaches, particularly those employing transition metals, have revolutionized the synthesis of benzofuran derivatives, allowing for greater functional group tolerance and simplified procedures. unicatt.it

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct and fundamental approach to the benzofuran skeleton. These reactions involve the formation of the furan (B31954) ring from a single acyclic precursor that already contains the necessary atoms and functionalities. A common strategy is the cyclization of ortho-substituted phenols, such as o-alkynylphenols. For instance, indium(III) halides can catalyze the hydroalkoxylation of ortho-alkynylphenols, leading to benzofurans through a 5-endo-dig cyclization pathway. nih.gov Another approach involves a base-promoted intramolecular cyclization of o-bromobenzylketones, offering a transition-metal-free route to substituted benzofurans. researchgate.net These methods are valued for their straightforwardness and ability to generate the core structure in a single, ring-closing step. A notable transition-metal-free method involves the reaction between an ortho-acetylene group and a nucleophile, where the acetylene (B1199291) group activates the substrate for nucleophilic aromatic substitution (SNAr) and subsequently participates in the 5-endo-dig cyclization. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has become an indispensable tool for the synthesis of complex organic molecules, including benzofurans. Catalysts based on palladium, copper, iron, and ruthenium have been extensively developed for benzofuran annulation, enabling the construction of the heterocyclic ring through various coupling and cyclization strategies. These catalytic systems often provide high yields, excellent regioselectivity, and broad substrate scope. nih.gov

Palladium catalysts are widely used in the synthesis of benzofurans due to their remarkable efficiency in forging carbon-carbon and carbon-heteroatom bonds. nih.gov A prominent strategy involves the Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides. nih.govorganic-chemistry.org This methodology can be applied to couple o-iodophenols with alkynes, followed by an intramolecular cyclization to yield the benzofuran product. nih.govacs.org Palladium nanoparticles have also been employed to catalyze a one-pot synthesis of various benzofurans via Sonogashira coupling under ambient conditions. organic-chemistry.org

Other palladium-catalyzed methods include the C–H activation/oxidation tandem reaction of 2-hydroxystyrenes with iodobenzenes. rsc.org Furthermore, palladium-catalyzed enolate arylation provides a route to differentially substituted benzofurans. organic-chemistry.org A three-component cascade carbonylation reaction using a palladium catalyst has also been developed to construct benzofuran derivatives from iodoarene-tethered propargyl ethers, amines, and carbon monoxide. acs.org

| Starting Materials | Catalyst System | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| o-Iodophenols, Terminal Alkynes | (PPh3)PdCl2 / CuI | Sonogashira Coupling / Intramolecular Cyclization | Good to Excellent | nih.gov |

| 2-Hydroxystyrenes, Iodobenzenes | Palladium Catalyst | C–H Activation / Oxidation Tandem Reaction | Not specified | rsc.org |

| Iodoarene-tethered Propargyl Ethers, Amines, CO | Palladium Catalyst | Cascade Carbonylation / Cyclization | High | acs.org |

| 1,6-Enynes, Disilanes | Palladium Catalyst | Tandem Cyclization / Silylation | Moderate to Good | rsc.org |

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofurans. Copper-catalyzed methods are versatile, enabling the formation of the benzofuran ring through various pathways. nih.govacs.org One common approach is the coupling of o-halophenols with various partners. For example, an efficient CuI-catalyzed ring closure of 2-haloaromatic ketones produces a wide variety of benzofurans. organic-chemistry.org

A one-pot procedure using a copper catalyst and molecular oxygen allows for the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.orgsemanticscholar.org This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org Additionally, copper-catalyzed tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides provide a rapid route to functionalized 2,3-disubstituted benzofurans. acs.org Domino reactions involving copper catalysis can generate 3-acylated benzofurans through sequential nucleophilic cyclization and C–C bond activation. rsc.org

| Starting Materials | Catalyst System | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| Phenols, Alkynes | Copper Catalyst / O2 | Aerobic Oxidative Cyclization | Not specified | rsc.orgsemanticscholar.org |

| 2-Haloaromatic Ketones | CuI | Intramolecular Ring Closure | Good | organic-chemistry.org |

| o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | Copper Catalyst | One-Pot Tandem C-C Coupling | High diversity | acs.org |

| o-Alkynylphenols | Copper Catalyst | Domino Nucleophilic Cyclization / C-C Activation | Not specified | rsc.org |

Iron catalysts have gained prominence in organic synthesis due to iron's low cost, low toxicity, and environmental friendliness. chinesechemsoc.org Iron-catalyzed reactions provide powerful methods for constructing benzofuran rings. An efficient approach involves the iron-catalyzed tandem oxidative coupling and annulation of simple phenols with β-keto esters. acs.orgthieme-connect.com This method, which can be considered an oxidative Pechmann-type condensation, generates benzofurans instead of the typically expected coumarins. acs.orgthieme-connect.com

The combination of FeCl₃·6H₂O and di-tert-butyl peroxide has proven effective for this transformation, affording a range of polysubstituted benzofurans in moderate to excellent yields. acs.org The presence of a proton source, such as the water in the hydrated iron chloride, is crucial for achieving high yields. thieme-connect.com Iron catalysis can also be employed for the late-stage functionalization and skeletal editing of benzofuran derivatives, highlighting its versatility. chinesechemsoc.org

| Starting Materials | Catalyst System | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| Phenols, β-Keto Esters | FeCl3·6H2O / (t-BuO)2 | Tandem Oxidative Coupling and Annulation | Moderate to Excellent | acs.orgthieme-connect.com |

| Electron-rich Aryl Ketones | FeCl3 | Intramolecular Oxidative C–O Bond Formation | Not specified | nih.gov |

| Benzofuran derivatives | Iron Catalyst | Skeletal Editing (Boron Insertion/Silicon Transfer) | High efficiency | chinesechemsoc.org |

Ruthenium catalysts are highly effective for isomerization and cycloisomerization reactions, providing atom-economical pathways to heterocyclic compounds. organic-chemistry.org In benzofuran synthesis, ruthenium catalysts can promote the cycloisomerization of appropriately functionalized precursors. For example, an effective Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols yields benzofurans chemo- and regioselectively. organic-chemistry.orgthieme-connect.com

Another strategy involves the ruthenium-catalyzed C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis to form the benzofuran ring. organic-chemistry.org Ruthenium hydride complexes have also been shown to catalyze the cycloisomerization between aryl enol ethers and silylalkynes to produce 2,3-disubstituted benzofurans. acs.org These methods showcase the unique reactivity of ruthenium catalysts in rearranging molecular frameworks to construct the desired heterocyclic system. researchgate.net

| Starting Materials | Catalyst System | Key Transformation | Yield | Reference |

|---|---|---|---|---|

| Benzannulated homo-/bis-homopropargylic alcohols | CpRuCl(PPh3)2 / Et3N·HCl | Cycloisomerization | Good | organic-chemistry.orgthieme-connect.com |

| 1-Allyl-2-allyloxybenzenes | Ruthenium Catalyst | Isomerization / Ring-Closing Metathesis | Not specified | organic-chemistry.org |

| Aryl Enol Ethers, Silylalkynes | Ruthenium Hydride Complex | Cycloisomerization | Not specified | acs.org |

| Phenols, Diols | Cationic Ru-H complex | Dehydrative C-H Alkenylation / Annulation | Not specified | organic-chemistry.org |

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium in the synthesis of benzofurans. Nickel-catalyzed approaches often involve the intramolecular cyclization of suitably substituted phenols. For the synthesis of multisubstituted benzofurans, nickel catalysts can promote the formation of the furan ring through various mechanisms, including reductive coupling and cross-coupling reactions.

One potential nickel-catalyzed route to a 3,5,7-trimethyl-1-benzofuran precursor could involve the coupling of a 2-halo-4,6-dimethylphenol with a substituted alkyne, followed by an intramolecular cyclization. While specific examples for the 3,5,7-trimethyl variant are not prevalent in the literature, general nickel-catalyzed methodologies for polysubstituted benzofurans are well-established. These reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions.

A notable general approach involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones, which furnishes benzofuran derivatives in moderate to good yields. thieme.deorganic-chemistry.org This strategy could be adapted for the synthesis of the this compound core by utilizing a properly substituted 2-halophenyl ketone precursor. The reaction typically employs a nickel(II) salt as a precatalyst, which is reduced in situ to the active nickel(0) species.

| Catalyst System | Precursor Type | Key Transformation | Reference |

| Ni(OTf)₂ / 1,10-phenanthroline | 2-halophenyl ketone | Intramolecular nucleophilic addition | thieme.deorganic-chemistry.org |

| Ni(acac)₂ / PPh₃ | o-alkenyl phenol (B47542) | Intramolecular dehydrogenative coupling | nih.gov |

Organocatalytic Strategies

Organocatalysis offers a metal-free alternative for the synthesis of benzofuran derivatives, often providing high levels of stereocontrol in the construction of chiral centers. These strategies typically involve the use of small organic molecules, such as amines or phosphines, to catalyze the formation of the benzofuran ring.

For the construction of polysubstituted benzofurans, organocatalytic annulation reactions have been developed. nih.gov A plausible organocatalytic approach to the this compound skeleton could involve a cascade reaction starting from a substituted phenol and an α,β-unsaturated aldehyde or ketone. For instance, a Michael addition of a 2,4-dimethylphenol (B51704) derivative to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration, could furnish the benzofuran core. While direct examples for the target molecule are scarce, the principles of organocatalytic benzannulation are well-documented. nih.gov

| Catalyst Type | Reaction Type | Potential Precursors |

| Chiral amine | Michael addition-cyclization | Substituted phenol and enal/enone |

| Phosphine | Annulation | Activated alkyne and phenol derivative |

Visible-Light-Mediated Synthetic Routes

Visible-light photoredox catalysis has gained significant attention as a green and sustainable method for organic synthesis. This approach utilizes the energy of visible light to initiate chemical transformations, often under mild reaction conditions. The synthesis of benzofurans via visible-light-mediated pathways typically involves radical-initiated cyclization reactions. researchgate.netacs.orgnih.gov

A potential route to this compound using this technology could start from a 2-alkenyl-4,6-dimethylphenol derivative. Upon irradiation with visible light in the presence of a suitable photosensitizer, a radical species can be generated, which then undergoes an intramolecular cyclization to form the dihydrobenzofuran intermediate. Subsequent oxidation would then yield the aromatic benzofuran. These reactions are often characterized by their high efficiency and functional group tolerance. researchgate.net

| Photosensitizer | Reaction Type | Key Intermediate |

| Eosin Y | Radical cyclization | Alkenyl phenoxy radical |

| Rose Bengal | [2+2] cycloaddition-rearrangement | Cyclobutane intermediate |

Radical-Mediated Cyclization Pathways

Radical-mediated cyclizations provide a powerful tool for the construction of cyclic systems, including the benzofuran nucleus. aalto.fi These reactions often proceed via a cascade mechanism, allowing for the rapid assembly of complex molecular architectures. nih.gov

The synthesis of this compound derivatives can be envisioned through a radical cyclization of a suitably functionalized acyclic precursor. For instance, a 2-alkynyl-4,6-dimethylphenol derivative bearing a radical precursor at the alkyne terminus could undergo a 5-exo-dig radical cyclization to form the benzofuran ring. The initiation of the radical cascade can be achieved using various radical initiators, such as AIBN or tributyltin hydride. These methods are particularly useful for the synthesis of highly substituted benzofurans. aalto.finih.gov

Synthesis of Specific this compound Derivatives

Introduction of Diverse Substituents via Cross-Coupling

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound derivatives, palladium- or nickel-catalyzed cross-coupling reactions can be employed to introduce a variety of substituents.

To introduce substituents via cross-coupling, a leaving group, such as a halide or a triflate, is typically required on the benzofuran ring. For example, a 3-halo-2,5,7-trimethyl-1-benzofuran could be synthesized and then subjected to Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups at the C-3 position.

Similarly, if a halogen is present at the C-5 or C-7 position of the benzene (B151609) ring, these positions can be functionalized using cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. While specific examples for the this compound are limited, the general applicability of cross-coupling reactions to the benzofuran scaffold is extensively documented. nih.govlookchem.com

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound, molecules with specific three-dimensional arrangements, is a sophisticated challenge in organic synthesis. While direct stereoselective synthetic routes documented specifically for this compound are not extensively reported in publicly available research, the principles and methodologies developed for the asymmetric synthesis of other benzofuran and dihydrobenzofuran structures provide a clear and applicable framework. These methods are crucial for accessing enantiomerically pure compounds, which is often a prerequisite for applications in pharmacology and materials science. The primary strategies involve the use of chiral catalysts, chiral auxiliaries, and substrate-controlled diastereoselective reactions.

A significant approach to inducing chirality is through catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. For the synthesis of chiral dihydrobenzofuran cores, which are hydrogenated precursors to the benzofuran ring, asymmetric [3+2] cyclization reactions have been a focus of research. sioc-journal.cn These reactions construct the core five-membered ring structure with control over the newly formed stereocenters. sioc-journal.cn Various chiral catalysts, including those based on transition metals and organocatalysts, have been developed for this purpose. sioc-journal.cn

For instance, iridium-catalyzed intramolecular hydroarylation offers a powerful method for the enantioselective synthesis of 3-substituted dihydrobenzofurans. nii.ac.jp This reaction, which involves the addition of an aromatic C-H bond across a double bond, can be rendered asymmetric by using a cationic iridium complex coordinated with a chiral bisphosphine ligand. nii.ac.jp In a model system, the use of the (S,S)-QuinoxP* ligand with an iridium catalyst resulted in excellent enantioselectivity (97% ee) for the cyclization product. nii.ac.jp The temperature of the reaction can be optimized to improve the chemical yield without compromising the enantiomeric excess. nii.ac.jp

Another established method for achieving stereoselectivity is through chiral reduction of a prochiral ketone, which can then be further elaborated to the benzofuran structure. The Corey-Itsuno-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a well-known example. An efficient synthesis of a tricyclic benzofuran core structure utilized a chiral reduction with Corey's (S)-Me-CBS-oxazaborolidine reagent to establish a key stereocenter. nih.govresearchgate.net This was followed by a Mitsunobu reaction to set another stereocenter, demonstrating a sequence to build chirality into the molecule systematically. nih.govresearchgate.net

Organocatalysis also presents a versatile platform for the enantioselective synthesis of benzofuran derivatives. Chiral squaramide catalysts, for example, have been successfully employed in asymmetric [4+2] cyclization reactions of azadienes with azlactones to afford benzofuran-fused N-heterocycles with high diastereoselectivity (>20:1 dr) and enantioselectivity (up to 99% ee). figshare.com Similarly, bifunctional cinchona alkaloid-derived squaramide catalysts have been used in the reaction between aurone-derived α,β-unsaturated imines and ynones to generate chiral benzofuran fused azocine (B12641756) derivatives with high enantioselectivity (up to 92% ee). nih.gov

The following table summarizes the performance of various chiral ligands and catalysts in the asymmetric synthesis of benzofuran and dihydrobenzofuran derivatives, illustrating the high levels of stereocontrol achievable. These data, while not specific to this compound, are indicative of the potential for developing a stereoselective synthesis for its chiral derivatives.

| Catalyst/Ligand | Reaction Type | Substrate Type | Yield (%) | ee (%) | dr |

| (R)-binap | Ir-catalyzed hydroarylation | m-allyloxyphenyl ketone | 67 | 64 | N/A |

| (S,S)-Chiraphos | Ir-catalyzed hydroarylation | m-allyloxyphenyl ketone | moderate | moderate | N/A |

| (S,S)-QuinoxP* | Ir-catalyzed hydroarylation | m-allyloxyphenyl ketone | 85 | 97 | N/A |

| Cinchona squaramide | [4+2] Cyclization | Azadienes and azlactones | up to 92 | up to 99 | >20:1 |

| Cinchonidine derived urea | Michael/Annulation | Aurone-derived imine and ynone | 90 | 88 | N/A |

| Quinine-derived squaramide | Vinylogous Michael Addition | γ-lactone and benzofuran-imine | high | high | perfect |

These methodologies underscore the progress in asymmetric synthesis that could be adapted for the stereoselective preparation of chiral derivatives of this compound. The choice of strategy would depend on the desired stereochemistry and the specific substitution pattern of the target molecule.

Chemical Reactivity and Transformation Mechanisms of 3,5,7 Trimethyl 1 Benzofuran

Ring-Opening Reactions and Transformations

The benzofuran (B130515) ring, despite its aromatic character, can undergo cleavage under specific conditions, providing pathways to ortho-functionalized phenol (B47542) derivatives. These transformations typically involve the scission of the C2–O bond, which is often the most labile in the heterocyclic ring.

Cleavage of the C2–O bond in the benzofuran skeleton can be achieved through several mechanisms, prominently involving transition-metal catalysis or metal-free reductive processes.

Transition-Metal Catalysis: Nickel-catalyzed reactions have been shown to effectively cleave the C2–O bond. The mechanism for this transformation is proposed to proceed not through a direct oxidative addition of the nickel(0) catalyst into the C–O bond, but rather via a nickel hydride insertion followed by a β-oxygen elimination. acs.org This pathway streamlines the preparation of various ortho-alkenyl and ortho-alkyl phenol derivatives from the benzofuran core. acs.org Other transition metals, such as iron, can also catalyze ring-opening, often as part of a cascade reaction initiated by another transformation like C-H alkylation. researchgate.net

Acid-Catalyzed Cleavage: In the absence of transition metals, acid-catalyzed reactions can facilitate the opening of the benzofuran ring. This process can be part of a cascade reaction, for instance, leading to the formation of complex cyclopentenones. kyoto-u.ac.jp The reaction proceeds smoothly, indicating that the benzofuran ring can be readily opened under acidic conditions to generate reactive intermediates. kyoto-u.ac.jp

For 3,5,7-trimethyl-1-benzofuran, the electron-donating methyl groups on the benzene (B151609) ring would be expected to increase the electron density of the system, potentially influencing the rate and efficiency of these catalytic ring-opening reactions.

Metal-free reductive cleavage offers a direct method for opening the benzofuran ring. Treatment of benzofuran with lithium powder in the presence of an electron transfer catalyst, such as 4,4'-di-tert-butylbiphenyl (B167987) (DTBB), results in the selective cleavage of the C2–O bond. kyoto-u.ac.jp This process generates a dianionic intermediate which, upon acidic workup, yields an o-hydroxystyrene derivative. This method allows for the subsequent installation of various substituents by using different electrophiles to trap the anionic intermediate. kyoto-u.ac.jp

Electrophilic and Nucleophilic Substitution Reactions

The substitution pattern of this compound directs the regioselectivity of substitution reactions. The molecule possesses multiple potential reaction sites on both the furan (B31954) and benzene portions of the ring system.

Electrophilic Substitution: The benzofuran ring is generally reactive towards electrophiles. Theoretical and experimental studies show that for unsubstituted benzofuran, electrophilic attack occurs preferentially at the C3 position, as the resulting cationic intermediate (a sigma complex) can be effectively stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.com However, in this compound, the C3 position is blocked by a methyl group. Consequently, electrophilic attack is directed to the benzene ring. The regiochemical outcome is controlled by the directing effects of the fused furan ring (specifically the oxygen atom) and the existing methyl groups at C5 and C7. The oxygen atom is an ortho-, para-director, activating the C4 and C6 positions. The C5- and C7-methyl groups are also ortho-, para-directing. The cumulative effect of these groups strongly activates the C4 and C6 positions for electrophilic aromatic substitution.

Nucleophilic Substitution: Classic nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to activate it towards attack by a nucleophile. acs.orgnih.gov These groups stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov The structure of this compound contains only electron-donating methyl groups, which destabilize any potential anionic intermediate. Therefore, the molecule is expected to be highly unreactive towards the SNAr mechanism. Nucleophilic substitution would not be expected to occur under standard conditions.

Rearrangement Reactions Involving the Benzofuran Moiety

While many rearrangement reactions are employed to synthesize the benzofuran core, there are also reactions where a substituted benzofuran itself undergoes rearrangement.

Acid-Catalyzed Ring Transformation: Benzofuranyl carbinols can undergo an unusual Brønsted acid-catalyzed ring transformation. This process involves the opening of the benzofuran ring followed by a furan ring closure sequence, ultimately forming new, highly functionalized tri- and tetrasubstituted furans. rsc.org This reaction demonstrates that the benzofuran skeleton can serve as a precursor to other heterocyclic systems through a rearrangement pathway. rsc.org

Oxidative and Reductive Transformations

The furan moiety of the benzofuran system is susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidative Transformations: The C2=C3 double bond of the furan ring can be oxidized under various conditions. A common transformation involves the oxidation of derivatives, such as those with sulfur-containing substituents. For example, 2,5,7-trimethyl-3-(phenylsulfanyl)-1-benzofuran and related structures can be readily oxidized using an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). This reaction converts the sulfide (B99878) first to a sulfoxide (B87167) (a sulfinyl derivative) and then, with further oxidation, to a sulfone (a sulfonyl derivative). These reactions proceed cleanly and are a primary method for derivatizing the benzofuran core at the C3 position.

Reductive Transformations: The most common reductive transformation of the benzofuran ring is the hydrogenation of the C2=C3 double bond to yield the corresponding 2,3-dihydrobenzofuran. royalsocietypublishing.org This transformation saturates the furan ring, converting the planar, aromatic system into a non-planar, saturated heterocyclic ring. This reduction can be accomplished using various catalytic hydrogenation methods. The resulting 2,3-dihydro-3,5,7-trimethyl-1-benzofuran would possess a chiral center at the C3 position.

Reaction Mechanisms of Derivatization (e.g., Sulfinylation)

Derivatization of the this compound scaffold can be achieved through various reactions. The synthesis of sulfinyl derivatives provides a clear example of a common derivatization mechanism.

The sulfinylation of a 3-phenylsulfanyl-substituted benzofuran is achieved via oxidation. The reaction mechanism involves the nucleophilic attack of the sulfur atom's lone pair on the electrophilic outer oxygen atom of a peroxy acid, such as m-CPBA. This is a concerted process where the O-O bond of the peroxy acid breaks, transferring an oxygen atom to the sulfur and forming the sulfoxide. The by-products are the corresponding carboxylic acid (e.g., 3-chlorobenzoic acid) and water. The reaction is typically performed at low temperatures to control the oxidation state and prevent over-oxidation to the sulfone.

Table of Reaction Conditions for Sulfinylation and Sulfonylation of Trimethyl-1-benzofuran Derivatives

| Starting Material | Reagent | Product | Reference |

| 3-(3-chlorophenylsulfanyl)-2,5,7-trimethyl-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 3-(3-chlorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran | researchgate.net |

| 3-(3-fluorophenylsulfanyl)-2,5,7-trimethyl-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 3-(3-fluorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran | |

| 2,5,7-trimethyl-3-phenylsulfanyl-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 2,5,7-trimethyl-3-phenylsulfinyl-1-benzofuran | |

| 2,5,7-trimethyl-3-phenylsulfanyl-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 2,5,7-trimethyl-3-phenylsulfonyl-1-benzofuran | acs.org |

| 3-(3-fluorophenylsulfanyl)-2,5,7-trimethyl-1-benzofuran | 3-Chloroperoxybenzoic acid (m-CPBA) | 3-(3-fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.

High-Resolution 1H NMR and 13C NMR Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural confirmation.

¹H NMR: This technique would identify all unique proton environments in 3,5,7-Trimethyl-1-benzofuran. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the protons on the furan (B31954) ring, and the protons of the three separate methyl groups. Key analytical aspects would include:

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. For instance, aromatic protons would appear downfield compared to the methyl protons.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the CH₃ groups (each integrating to 3H) and individual aromatic/furanic protons (each integrating to 1H).

Spin-Spin Coupling (J-coupling): Splitting patterns (e.g., singlets, doublets) would reveal which protons are on adjacent carbons, helping to confirm their relative positions on the benzofuran (B130515) scaffold. The protons at positions 4 and 6, for example, would likely appear as singlets due to the lack of adjacent protons.

¹³C NMR: This spectrum would show a signal for each unique carbon atom in the molecule. For this compound, with its 11 carbon atoms, one would expect to see 11 distinct signals (assuming no accidental overlap). The chemical shifts would differentiate between aromatic carbons, furanic carbons, and the carbons of the methyl groups.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes. Actual experimental values are required for confirmation.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | CH (Furan) | 7.4 - 7.6 | 145 - 148 |

| 3 | C (Furan) | - | 120 - 125 |

| 3a | C (Bridgehead) | - | 128 - 132 |

| 4 | CH (Aromatic) | 6.8 - 7.0 | 120 - 125 |

| 5 | C (Aromatic) | - | 135 - 140 |

| 5-CH₃ | CH₃ | 2.3 - 2.5 | 20 - 23 |

| 6 | CH (Aromatic) | 6.9 - 7.1 | 125 - 130 |

| 7 | C (Aromatic) | - | 130 - 135 |

| 7-CH₃ | CH₃ | 2.4 - 2.6 | 20 - 23 |

| 7a | C (Bridgehead) | - | 150 - 155 |

Note: The position of the third methyl group is not specified in the compound name "this compound" using standard IUPAC nomenclature. Assuming it is at position 2 or 3, the table would need adjustment. The table above assumes methyl groups at positions 3, 5, and 7 for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC, DEPT)

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure. wuxiapptec.comasianinstituteofresearch.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. asianinstituteofresearch.org It would be used to confirm which protons are adjacent in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. np-mrd.org It is the most reliable way to assign the carbon signals for all CH, CH₂, and CH₃ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would be used to confirm the substitution pattern by showing spatial proximity between, for example, a methyl group's protons and a nearby aromatic proton.

DEPT (Distortionless Enhancement by Polarization Transfer): While often run as a 1D experiment, DEPT helps distinguish between CH, CH₂, and CH₃ carbons, providing valuable information for assigning the ¹³C spectrum.

Quantitative NMR for Reaction Kinetics

Quantitative NMR (qNMR) leverages the principle that the integrated signal area is directly proportional to the molar concentration of the nuclei being observed. cuestionesdefisioterapia.comresearchgate.net By including an internal standard of known concentration in the reaction mixture, the concentrations of reactants, intermediates, and products can be determined at various time points throughout the reaction. This data allows for the precise calculation of reaction rates and the determination of kinetic parameters, such as the rate law and activation energy. nih.gov This approach would be invaluable for optimizing the synthesis of this compound by identifying the conditions that maximize reaction rate and yield.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemicalbook.com

Purity Assessment: A sample of this compound would be injected into the GC, where it is vaporized and passed through a long column. Different compounds in the sample will travel through the column at different speeds, separating them based on their boiling points and interactions with the column material. A pure sample of this compound would ideally show a single peak in the resulting chromatogram. The presence of multiple peaks would indicate impurities.

Identification: As each separated component exits the GC column, it enters the mass spectrometer. There, it is ionized, typically causing the molecule to fragment in a characteristic pattern. The mass spectrometer measures the masses of the parent molecular ion and the various fragment ions. The resulting mass spectrum is a chemical fingerprint. For this compound (C₁₁H₁₂O), the molecular ion peak would confirm its molecular weight (160.0888 g/mol ). The fragmentation pattern would be compared against spectral libraries or analyzed to confirm the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can confirm the molecular formula of a compound. For this compound (C₁₁H₁₂O), the theoretical exact mass could be calculated, and an experimental HRMS measurement would be required to confirm this value, providing strong evidence for the compound's identity. However, no such experimental data has been reported.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the context of this compound, LC-MS would be invaluable for its detection and analysis in complex matrices, such as in natural product extracts or synthetic reaction mixtures. The retention time of the compound under specific chromatographic conditions, along with its mass spectral data, would provide a unique fingerprint for its identification. Currently, there are no published LC-MS studies featuring this compound.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Functional Group Identification and Fingerprint Analysis

An FT-IR or Raman spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features. These would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations of the benzene and furan rings, and the C-O-C stretching of the furan ether linkage. The specific frequencies of these vibrations would create a unique "fingerprint" for the molecule. Without experimental spectra, a definitive analysis of these vibrational modes is not possible.

Conformational Studies via Vibrational Spectra

Vibrational spectroscopy can also be employed to study the conformational isomers of a molecule. However, for a relatively rigid molecule like this compound, significant conformational isomerism is not expected. Any such studies would still necessitate the availability of experimental spectra, which are currently lacking.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Electronic Transitions and Chromophore Analysis

The benzofuran core of this compound constitutes a significant chromophore. A UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these absorption maxima would be characteristic of the trimethylated benzofuran structure. This experimental data is not present in the available literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. For benzofuran (B130515) derivatives, DFT methods such as B3LYP, combined with basis sets like 6-311G(d,p), have been shown to provide a reliable balance between accuracy and computational cost for predicting molecular properties. rsc.orgaip.orgaip.org

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. aip.org For 3,5,7-trimethyl-1-benzofuran, calculations would identify the most stable conformation by exploring bond lengths, bond angles, and dihedral angles.

Studies on related substituted benzofurans have consistently shown that the core benzofuran ring system is essentially planar. nih.govnih.govnih.gov It is computationally expected that this compound would also adopt a planar fused-ring structure, with the methyl groups situated in the plane of the ring system. Vibrational frequency calculations are subsequently performed on the optimized geometry; the absence of any imaginary frequencies confirms that the structure is a true energy minimum. q-chem.com

Table 1: Representative Optimized Geometrical Parameters of the Benzofuran Core (Based on DFT Calculations of Parent 1-Benzofuran) Note: These values are for the parent 1-benzofuran scaffold and would be slightly altered by the presence of methyl groups in the 3,5,7-positions. The data is illustrative of typical computational outputs.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.365 | C7a-O1-C2 | 105.5 |

| C2-C3 | 1.350 | O1-C2-C3 | 111.0 |

| C3-C3a | 1.445 | C2-C3-C3a | 106.8 |

| C3a-C7a | 1.398 | C4-C3a-C7a | 117.8 |

| O1-C7a | 1.399 | C3a-C7a-O1 | 109.8 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

For the parent 1-benzofuran, the HOMO-LUMO gap has been calculated to be around 7.0 eV in the gas phase. researchgate.net The introduction of three electron-donating methyl groups at the 3, 5, and 7 positions is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap for this compound. This suggests that the trimethylated derivative would be more reactive and a better electron donor than the unsubstituted benzofuran.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com In a computed MEP map of this compound, the oxygen atom of the furan (B31954) ring would appear as a region of high negative potential (typically colored red), indicating it as a primary site for electrophilic attack. The aromatic protons and regions away from the oxygen would show positive potential (blue).

Table 2: Calculated Frontier Orbital Energies for 1-Benzofuran Note: Values are for the parent compound; the HOMO of this compound is expected to be higher in energy, reducing the gap.

| Orbital | Energy (eV) in Gas Phase researchgate.net |

| HOMO | -6.12 |

| LUMO | 0.93 |

| HOMO-LUMO Gap | 7.05 |

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. While various methods exist, DFT-based approaches are common. The accuracy of these predictions can vary, with modern machine learning-enhanced methods reporting mean absolute errors of less than 0.10 ppm for ¹H shifts. nih.gov Predicted spectra for this compound would show distinct signals for the three methyl groups and the remaining aromatic protons, which could be compared to experimental data for verification.

Vibrational Frequencies: The same calculations that confirm a geometry as an energy minimum also yield a full set of vibrational modes and their corresponding frequencies and intensities. q-chem.com This computed data corresponds to the infrared (IR) and Raman spectra. Predicted frequencies are often systematically scaled by a small factor to better match experimental results, accounting for approximations in the theoretical model and anharmonicity effects. These calculations are invaluable for assigning specific absorption bands in an experimental spectrum to particular molecular motions, such as C-H stretches, C=C ring stretches, and C-O-C stretches.

Reaction Mechanism Studies through Computational Chemistry

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions, mapping out entire reaction pathways to understand how reactants are converted into products.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of a TS, which is characterized as a first-order saddle point on the potential energy surface (having exactly one imaginary vibrational frequency).

Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as electrophilic substitution or oxidation, these calculations could predict the most likely reaction pathway and its feasibility under different conditions.

Many synthetic routes to benzofurans involve complex, multi-step catalytic cycles, often employing transition metals like palladium, copper, or gold. nih.gov Computational chemistry can be used to elucidate these intricate mechanisms.

For instance, in a palladium-copper catalyzed synthesis of a benzofuran derivative, DFT calculations can model each elementary step of the proposed catalytic cycle. nih.gov This includes:

Oxidative Addition: The initial reaction of the palladium catalyst with a reactant.

Transmetalation: The transfer of an organic group from one metal (e.g., copper) to another (palladium).

Carbopalladation: The insertion of an alkyne into a Pd-C bond.

Reductive Elimination: The final step where the product is formed and the catalyst is regenerated.

Molecular Dynamics Simulations

A thorough review of scientific databases and literature reveals no published studies that have employed molecular dynamics (MD) simulations to investigate the behavior of this compound. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions with other systems, such as proteins or membranes, over time. While such simulations have been applied to other benzofuran derivatives to explore their stability and interaction within biological targets, data specific to the 3,5,7-trimethylated form is absent.

Natural Occurrence and Biosynthetic Pathways

Isolation and Characterization from Natural Sources (Plants, Fungi, Marine Organisms)

A comprehensive review of scientific literature reveals no documented instances of the isolation of 3,5,7-Trimethyl-1-benzofuran as a natural product from any plant, fungal, or marine organism. Naturally occurring benzofurans are widely distributed in the plant kingdom, particularly in families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae. rsc.orgekb.eg They have also been identified as metabolites from fungi and marine organisms. rsc.orgnih.gov

However, the specific substitution pattern of this compound has not been reported among these natural isolates. The existing literature focuses on other derivatives, such as those with hydroxyl, methoxy (B1213986), acetyl, or more complex isoprenoid substitutions. For instance, compounds like euparin, isolated from Senecio glaucus, feature different substitution patterns. ekb.eg

The primary context in which the 2,5,7-trimethyl-1-benzofuran core appears is as a synthetic scaffold for creating more complex derivatives for chemical and pharmacological studies. Research articles describe the laboratory synthesis and crystal structure analysis of compounds such as 3-(3-Fluorophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran and 3-(3-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran. nih.govnih.govnih.gov These studies confirm the existence of the core structure as a product of chemical synthesis rather than a constituent of a natural source.

Table 1: Examples of Naturally Occurring Benzofuran (B130515) Derivatives from Various Sources This table illustrates common benzofuran structures found in nature and highlights the absence of this compound in the natural product literature.

| Compound Name | Natural Source | Organism Type | Reference |

|---|---|---|---|

| Euparin | Senecio glaucus | Plant | ekb.eg |

| Machicendiol | Machilus glaucescens | Plant | rsc.org |

| Egonol | Styrax japonicum | Plant | rsc.org |

| Psoralen | Various plants (e.g., Psoralea corylifolia) | Plant | rsc.org |

| Rocaglamide | Aglaia species | Plant | - |

| Sterigmatocystin | Aspergillus versicolor | Fungus | - |

Postulated Biosynthetic Routes to Benzofuran Core

As this compound is not a known natural product, no specific biosynthetic pathway has been postulated for its formation. However, the general biosynthetic routes for the core benzofuran structure found in natural products have been studied. These pathways typically originate from common precursors in primary metabolism.

The biosynthesis of the benzofuran ring system is often proposed to proceed through the phenylpropanoid or the acetate-malonate pathways.

Phenylpropanoid Pathway: This route starts with the amino acids L-phenylalanine or L-tyrosine. Through a series of enzymatic reactions including deamination, hydroxylation, and side-chain modifications, intermediates such as cinnamic acid and coumaric acid are formed. These intermediates can then undergo cyclization and further modifications to form the benzofuran skeleton. For example, many coumarins, which are structurally related to benzofurans, are derived from this pathway and can serve as precursors.

Acetate-Malonate Pathway (Polyketide Pathway): In this pathway, acetyl-CoA and malonyl-CoA units are condensed by polyketide synthases (PKSs) to form a polyketide chain. This chain can then undergo intramolecular cyclization (e.g., aldol (B89426) condensation) and aromatization to form a phenolic intermediate, which can be further modified to yield the benzofuran structure. This pathway is common in fungi for the production of aromatic compounds.

Following the formation of the basic benzofuran ring, various tailoring enzymes introduce the diverse substitutions (e.g., hydroxylations, methylations, prenylations) observed in natural derivatives. The methyl groups on a hypothetical naturally-occurring trimethylated benzofuran would likely be installed by S-adenosyl methionine (SAM)-dependent methyltransferases.

Enzymatic Transformations Leading to Benzofuran Derivatives

While no enzymes have been identified that specifically synthesize this compound, a variety of enzyme classes are known to be involved in the biosynthesis and modification of naturally occurring benzofuran derivatives. These enzymatic transformations are responsible for the vast structural diversity of this class of compounds in nature.

Key enzyme families involved in the formation and functionalization of the benzofuran scaffold include:

Polyketide Synthases (PKSs): As mentioned, these enzymes catalyze the formation of the aromatic core of many benzofurans, particularly in fungi, from acetate (B1210297) and malonate precursors.

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is crucial for introducing hydroxyl groups onto the aromatic ring and side chains of benzofuran precursors. These hydroxylations are often key steps for subsequent cyclization, glycosylation, or other modifications.

Methyltransferases (MTs): These enzymes, typically using S-adenosyl methionine (SAM) as a methyl donor, are responsible for adding methyl groups to hydroxyl or other suitable positions on the benzofuran ring, leading to methoxy derivatives.

Prenyltransferases (PTs): These enzymes attach isoprenoid moieties (e.g., dimethylallyl pyrophosphate, geranyl pyrophosphate) to the benzofuran scaffold, creating a wide range of prenylated derivatives that are common in plants.

Oxidoreductases: Various dehydrogenases and reductases are involved in modifying side chains and forming or reducing double bonds within the furan (B31954) ring or its substituents.

These enzymatic processes, acting in a coordinated biosynthetic pathway, assemble the final complex structures of natural benzofurans. The specific combination and sequence of these enzymatic reactions determine the final substitution pattern of the resulting natural product.

Table 2: Key Enzyme Families in the Biosynthesis of Benzofuran Derivatives

| Enzyme Family | Function | Precursor/Substrate Example |

|---|---|---|

| Polyketide Synthases (PKSs) | Assembly of the aromatic core | Acetyl-CoA, Malonyl-CoA |

| Cytochrome P450s | Hydroxylation, ring formation | Phenylpropanoids, Polyketides |

| Methyltransferases (MTs) | Addition of methyl groups | Hydroxylated benzofurans |

| Prenyltransferases (PTs) | Addition of isoprenoid groups | Benzofuran core |

| Oxidoreductases | Redox modifications of side chains | Dihydrobenzofuran derivatives |

Future Perspectives in 3,5,7 Trimethyl 1 Benzofuran Research

Emerging Synthetic Methodologies

Traditional synthesis of benzofurans often involves multi-step procedures. However, recent advancements in organic synthesis offer more efficient and versatile routes that could be adapted for the synthesis of 3,5,7-trimethyl-1-benzofuran and its derivatives.

Future research could focus on one-pot syntheses and transition-metal-catalyzed reactions, which have shown promise for constructing the benzofuran (B130515) core. mdpi.com For instance, palladium- and copper-based catalysts have been effectively used in Sonogashira coupling reactions followed by intramolecular cyclization to yield various benzofuran derivatives. nih.govacs.org Adapting these methods could provide a streamlined pathway to this compound, potentially starting from readily available substituted phenols and alkynes.

Another promising avenue is the use of photocatalysis. The photocatalytic activation of molecular oxygen presents an environmentally friendly alternative for synthesizing substituted benzofuran-3(2H)-ones, which can be precursors to fully aromatic benzofurans. rsc.orgrsc.org Exploring visible-light-promoted reactions could lead to milder and more selective syntheses of trimethylated benzofurans. rsc.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Tandem Catalysis | Palladium (Pd) and Copper (Cu) | High efficiency, one-pot procedure. acs.org | Optimization for trimethyl-substituted substrates. |

| Photocatalysis | Lead-free Perovskite Nanocrystals | Sustainable, uses air as an oxidant. rsc.orgrsc.org | Substrate scope extension to produce this compound. |

| C-H Activation/Oxidation | Palladium (Pd) | High atom economy, direct functionalization. mdpi.com | Developing regioselective C-H activation on a substituted benzene (B151609) ring. |

Novel Applications in Interdisciplinary Fields

The benzofuran moiety is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The specific substitution pattern of this compound could modulate these biological activities, leading to the discovery of novel therapeutic agents.

Medicinal Chemistry : Future studies should involve the synthesis of a library of derivatives based on the this compound core. These compounds could be screened for various biological activities. For example, the introduction of sulfonyl or sulfinyl groups at the 3-position, as seen in related structures, could be explored. nih.govnih.govnih.gov The antitumor potential is particularly noteworthy, as many substituted benzofurans have shown significant cytotoxicity against cancer cell lines. nih.govresearchgate.net

Materials Science : Benzofuran derivatives are also being investigated for their applications in organic electronics. Thiophene-substituted benzofurans, for instance, are used in the construction of organic field-effect transistors (OFETs) and photovoltaics. acs.org The electron-donating methyl groups on the this compound ring could influence its electronic properties. Future research could explore the synthesis of conjugated polymers or small molecules incorporating this moiety for applications in organic light-emitting diodes (OLEDs) or sensors.

Agrochemicals : The structural similarity of benzofurans to naturally occurring pesticides and herbicides suggests potential applications in agriculture. The unique methylation pattern might confer specific herbicidal or insecticidal properties with improved selectivity and reduced environmental impact.

Advanced Characterization Techniques and Computational Insights

A thorough understanding of the structure-property relationships of this compound is crucial for its development. While standard spectroscopic techniques are essential, advanced characterization and computational methods can provide deeper insights.

Crystallographic studies on derivatives such as 3-(phenylsulfonyl)- and 3-(phenylsulfinyl)-2,5,7-trimethyl-1-benzofurans have revealed detailed information about their three-dimensional structure, including the planarity of the benzofuran unit and the orientation of substituents. nih.govnih.govnih.govresearchgate.net These studies highlight the importance of non-covalent interactions like C-H···O hydrogen bonds and π–π stacking in the crystal packing. nih.govnih.gov Future work should aim to crystallize this compound itself and its functional derivatives to elucidate how substitution patterns affect solid-state organization.

Computational modeling , using techniques like Density Functional Theory (DFT), can predict molecular geometries, electronic properties (such as HOMO/LUMO energy levels), and spectroscopic signatures. These theoretical insights can guide synthetic efforts and help in the rational design of molecules with desired properties for applications in materials science or medicinal chemistry. For instance, docking studies could predict the binding affinity of this compound derivatives to specific biological targets. nih.gov

Table 2: Advanced Characterization and Computational Methods

| Technique | Information Gained | Future Research Direction |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. nih.govnih.gov | Elucidation of the crystal structures of new this compound derivatives. |

| Density Functional Theory (DFT) | Electronic structure, orbital energies, reactivity indices, and predicted spectra. | Modeling reaction mechanisms and predicting electronic properties for materials applications. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Virtual screening of derivatives for potential pharmacological activity. |

Sustainable and Green Chemistry Approaches in Benzofuran Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste and environmental impact. frontiersin.org Future research on this compound should prioritize the development of sustainable synthetic routes.

This includes the use of:

Greener Solvents : Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents. acs.orgfrontiersin.org

Catalyst Recycling : Employing heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and reused, reducing cost and metal waste. chemistryviews.org

Energy Efficiency : Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. frontiersin.org

Atom Economy : Designing synthetic pathways, such as one-pot or multicomponent reactions, that maximize the incorporation of starting materials into the final product. frontiersin.org

A recent sustainable protocol using a recyclable Pd/C catalyst for the synthesis of benzofurans from substituted allyl-phenols exemplifies this trend. chemistryviews.org Another approach involves the photocatalytic synthesis of benzofuran-3(2H)-ones using lead-free perovskite nanocrystals, which can be recycled multiple times without significant loss of activity. rsc.org Applying these green methodologies to the synthesis of this compound would be a significant step towards more sustainable chemical manufacturing.

Q & A

Q. What are the common synthetic routes for preparing 3,5,7-Trimethyl-1-benzofuran, and what mechanistic considerations guide these methods?

A two-step strategy involving cyclization and methylation is often employed. For example, hydroxybenzofuran precursors can undergo regioselective methylation via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce methyl groups at positions 3, 5, and 7 . Mechanistically, electron-rich aromatic systems favor electrophilic substitution, while steric effects from substituents influence regioselectivity. Characterization via NMR and mass spectrometry (MS) is critical to confirm substitution patterns .

Q. Which analytical techniques are essential for confirming the structure of this compound post-synthesis?

Key techniques include:

- NMR spectroscopy : H and C NMR to resolve methyl group positions and aromatic proton splitting patterns .

- X-ray crystallography : Use SHELX for structure refinement to resolve ambiguities in substitution geometry .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

- Infrared (IR) spectroscopy : To identify functional groups like C-O-C in the benzofuran core .

Q. How do electron-donating methyl groups influence the reactivity of this compound in further chemical modifications?

Methyl groups activate the benzofuran core toward electrophilic substitution at remaining unsubstituted positions. For example, nitration or halogenation may occur preferentially at the 2- or 4-positions due to steric and electronic effects. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR and X-ray crystallography) when characterizing derivatives?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies include:

- Variable-temperature NMR : To identify fluxional behavior in solution .

- Density Functional Theory (DFT) calculations : Compare computed NMR chemical shifts with experimental data to validate structures .

- Complementary crystallographic refinement : Use SHELXL to model disorder or anisotropic displacement parameters in X-ray data .

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted benzofurans like this compound?

- Directing groups : Introduce temporary substituents (e.g., boronic acids) to steer methylation to specific positions, followed by removal .

- Catalyst design : Use transition-metal catalysts (e.g., Pd or Cu) with tailored ligands to enhance selectivity for sterically hindered positions .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) and low temperatures can reduce side reactions .

Q. How should researchers address discrepancies in thermal ellipsoid models from X-ray data of this compound crystals?

- Anisotropic refinement : In SHELXL, assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms to model electron density accurately .

- Twinning analysis : Use WinGX/ORTEP to detect and model twinned crystals, which may distort ellipsoid shapes .

- Validation tools : Employ checkCIF/PLATON to identify over-parameterization or missed symmetry operations .

Q. What methodologies are recommended for assessing the purity of this compound in complex mixtures?

- Quantitative NMR (qNMR) : Use certified reference materials (CRMs) for calibration, as described for trifluoromethyl benzoic acid derivatives .

- Chromatographic hyphenation : Combine HPLC with UV/Vis or MS detection to separate and quantify byproducts .

- Elemental analysis : Confirm stoichiometry of C, H, and N to detect impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.